Ethyl 3-oxo-4-(oxolan-2-yl)butanoate

Description

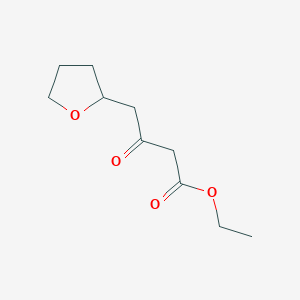

Chemical Structure: Ethyl 3-oxo-4-(oxolan-2-yl)butanoate (CAS 670275-62-4) is a keto ester featuring a tetrahydrofuran-2-yl (oxolan-2-yl) substituent at the fourth carbon of a butanoate backbone. The 3-oxo group introduces keto-enol tautomerism, while the oxolane ring enhances steric bulk and polarity compared to simpler esters.

This compound is commercially available (5 suppliers listed in ), with pricing tiers from €566.00 for 50 mg to €1,571.00 for 500 mg . Its applications likely include pharmaceutical intermediates or flavor/fragrance precursors, akin to other 3-oxo esters used in enzymatic processes (e.g., transaminase reactions) .

Properties

IUPAC Name |

ethyl 3-oxo-4-(oxolan-2-yl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-2-13-10(12)7-8(11)6-9-4-3-5-14-9/h9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZYHGAIIKGKKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Ethyl Acetoacetate with Oxolane-2-yl Halides

A plausible and frequently employed method is the alkylation of ethyl acetoacetate with an oxolane-2-yl halide (e.g., oxolane-2-yl bromide or chloride) under basic conditions:

- Reagents: Ethyl acetoacetate, oxolane-2-yl bromide, base (e.g., potassium carbonate or sodium hydride), solvent (e.g., tetrahydrofuran or dimethylformamide)

- Procedure:

- Deprotonation of ethyl acetoacetate at the α-position using a base to form the enolate ion

- Nucleophilic substitution of the oxolane-2-yl halide by the enolate ion, forming this compound

- Workup involves aqueous quenching, extraction, and purification by distillation or chromatography

- Reaction conditions: Typically carried out at 0–25 °C to avoid side reactions and preserve the oxolane ring integrity

- Yields: Moderate to high (60–85%) depending on reagent purity and reaction time

This method benefits from the mild reaction conditions that prevent ring-opening of the oxolane moiety.

Esterification of 3-oxo-4-(oxolan-2-yl)butanoic Acid

An alternative approach involves synthesizing the corresponding keto acid first, followed by esterification:

- Reagents: 3-oxo-4-(oxolan-2-yl)butanoic acid, absolute ethanol, acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)

- Procedure:

- Dissolve the keto acid in absolute ethanol

- Add acid catalyst and reflux the mixture for 3–6 hours to promote esterification

- Concentrate the reaction mixture under reduced pressure

- Neutralize residual acid and purify the ester by recrystallization or distillation

- Yields: High yields (~90–95%) reported in analogous esterifications of β-keto acids with similar ring substituents

This method is advantageous when the keto acid precursor is readily available or more stable.

Enzymatic or Catalytic Conjugate Addition Methods

Recent advances demonstrate the use of catalytic systems for conjugate addition of β-ketoesters to maleimide derivatives, which can be adapted for oxolane-substituted ketoesters:

- Catalysts: Creatinine combined with potassium hydroxide in organic solvents like dichloromethane

- Conditions: Room temperature, monitored by thin-layer chromatography until completion (typically 20 h)

- Workup: Extraction with organic solvents, drying, and filtration

- Yields: High isolated yields (~95%) and good purity

Although this method is more commonly applied to related β-ketoester derivatives, it suggests potential for synthesizing this compound analogs under mild conditions.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Alkylation of Ethyl Acetoacetate with Oxolane Halide | Ethyl acetoacetate, oxolane-2-yl bromide, base | 0–25 °C, aprotic solvent | 60–85 | Mild conditions, direct synthesis | Requires halogenated oxolane precursor |

| Esterification of Keto Acid | 3-oxo-4-(oxolan-2-yl)butanoic acid, ethanol, acid catalyst | Reflux in ethanol, 3–6 h | 90–95 | High yield, straightforward | Requires keto acid precursor |

| Catalytic Conjugate Addition | β-ketoester, maleimide derivatives, creatinine, KOH | Room temp, 20 h, DCM solvent | ~95 | High yield, mild, selective | Less direct for oxolane substrates |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-4-(oxolan-2-yl)butanoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxolan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Ethyl 3-oxo-4-(oxolan-2-yl)butanoate serves as an important intermediate in the synthesis of complex organic molecules. It is used as a building block in organic synthesis, facilitating the creation of various derivatives that have potential applications in pharmaceuticals and agrochemicals.

Biological Studies

The compound is utilized in biological research to study enzyme-catalyzed reactions and metabolic pathways. Its structural features allow researchers to investigate interactions with enzymes and other biomolecules, providing insights into biological processes.

Pharmaceutical Development

In medicinal chemistry, this compound acts as a precursor for synthesizing pharmaceutical compounds. Its derivatives have shown promising bioactivity, including antibacterial and cytotoxic properties . For example, derivatives of similar compounds have been evaluated for their effectiveness against multidrug-resistant pathogens, highlighting the potential for developing new therapeutic agents .

Case Study 1: Antibacterial Activity

A study explored the antibacterial properties of derivatives related to this compound. The compounds demonstrated significant activity against various bacterial strains, including E. coli and S. aureus, with minimal inhibitory concentration (MIC) values indicating their potential as effective antimicrobial agents .

| Compound | MIC (mg/ml) | Target Bacteria |

|---|---|---|

| Compound A | 0.125 | E. sakazakii |

| Compound B | 0.083 | E. coli |

| Compound C | 0.073 | S. aureus |

| Compound D | 0.109 | K. pneumonia |

Case Study 2: Enzyme Interaction

Another investigation focused on how this compound interacts with specific enzymes involved in metabolic pathways. The study employed docking analysis to assess binding affinities, revealing that the compound has a high propensity to bind to active sites of target proteins, indicating its potential role as an enzyme inhibitor or modulator .

Industrial Applications

In industrial settings, this compound is used in producing specialty chemicals and materials due to its versatility as a chemical intermediate. The optimization of reaction conditions in large-scale production ensures high yield and purity, making it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-4-(oxolan-2-yl)butanoate involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the keto group and the oxolan ring, which can participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares Ethyl 3-oxo-4-(oxolan-2-yl)butanoate with key analogs:

Key Observations :

- Substituent Effects: The oxolane ring in the target compound reduces volatility compared to linear esters like ethyl hexanoate, which is lost after multiple washings in chromatographic analyses . The trifluoromethoxy and pyrimidinylthio groups in analogs enhance electronic or biological properties .

- Volatility Trends: Ethyl hexanoate (peak 9 in ) persists through multiple washings due to moderate volatility, whereas simpler esters (e.g., ethyl crotonate) evaporate earlier. The oxolane-containing compound likely exhibits even lower volatility due to increased molecular weight and polarity.

Stability and Reactivity

- Keto-Ester Reactivity: The 3-oxo group enables nucleophilic attacks (e.g., enolate formation), similar to methyl 2-benzoylamino-3-oxobutanoate, which undergoes condensation with aromatic amines to form enamino esters .

- Thermal Stability : The oxolane ring may improve thermal stability compared to unsaturated esters like ethyl tiglate (peak 6 in ), which degrades faster under heat.

Biological Activity

Ethyl 3-oxo-4-(oxolan-2-yl)butanoate, a compound of significant interest in medicinal chemistry, has been investigated for its biological activities. This article delves into its antibacterial, anthelmintic, and cytotoxic properties, supported by various research findings and case studies.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula : C₉H₁₄O₃

- Molecular Weight : 170.21 g/mol

- CAS Number : 670275-62-4

The compound features an oxolan ring, which contributes to its biological activity through enhanced lipophilicity and potential interactions with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound. A comparative analysis of its derivatives demonstrated significant antibacterial efficacy against various strains of bacteria.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (mg/ml) |

|---|---|---|

| Compound A | E. coli | 0.073 |

| Compound B | S. aureus | 0.083 |

| Compound C | K. pneumoniae | 0.109 |

| Compound D | E. sakazakii | 0.125 |

These results indicate that the derivatives of this compound exhibit potent antibacterial activity, particularly against multidrug-resistant strains, making them promising candidates for further drug development .

Anthelmintic Activity

The anthelmintic properties of this compound have also been investigated. In vitro assays revealed that this compound demonstrated superior efficacy against helminths compared to standard treatments.

Table 2: Anthelmintic Efficacy of this compound

| Compound | Helminth Species | Time of Death (min) |

|---|---|---|

| Compound A | P. posthuma | 15 |

| Compound B | A. galli | 20 |

The results indicate that this compound can effectively kill these parasites within a short duration, suggesting its potential as a new anthelmintic agent .

Cytotoxicity Studies

In addition to its antimicrobial properties, this compound has shown promising cytotoxic effects against cancer cell lines.

Table 3: Cytotoxicity of this compound

| Cell Line | LC₅₀ (µg/ml) |

|---|---|

| HeLa | 280 |

| MCF7 | 765 |

These findings suggest that the compound possesses significant cytotoxic activity, which could be further explored for anticancer drug development .

Case Studies and Research Findings

Several case studies have documented the biological activity of this compound:

- Antibacterial Efficacy : A study demonstrated that derivatives of this compound inhibited growth in resistant bacterial strains, highlighting its potential as a lead compound for antibiotic development.

- Anthelmintic Applications : Research indicated that formulations containing ethyl 3-oxo-4-(oxolan-2-ybutanoate) were more effective than standard treatments in veterinary applications.

- Cytotoxicity Assessment : In vitro studies on various cancer cell lines revealed that the compound induced apoptosis, providing a basis for further exploration in oncology.

Q & A

Q. What are the optimized synthetic routes for Ethyl 3-oxo-4-(oxolan-2-yl)butanoate?

The synthesis typically involves multi-step protocols, including esterification and ketone functionalization. For example, a precursor like 3-oxo-4-(oxolan-2-yl)butanoic acid can undergo esterification with ethanol under acidic catalysis (e.g., H₂SO₄). Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to avoid side reactions such as cyclization or oxidation. Purification via column chromatography with gradients of ethyl acetate/hexanes is recommended to isolate high-purity product .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- ¹H NMR : The ester ethyl group appears as a triplet (δ ~1.2 ppm, CH₃) and quartet (δ ~4.1 ppm, CH₂). The oxolane (tetrahydrofuran) ring protons resonate between δ 1.7–2.2 ppm (CH₂) and δ 3.6–4.0 ppm (O-linked CH₂). The ketone carbonyl (C=O) does not directly appear in ¹H NMR but influences neighboring protons.

- ¹³C NMR : The ketone carbonyl (δ ~205–210 ppm) and ester carbonyl (δ ~170 ppm) are key identifiers.

- IR : Strong absorption bands at ~1730 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (ketone C=O) confirm functional groups .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound?

Asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) can reduce ketones to alcohols with high enantiomeric excess (ee). Alternatively, enzymatic catalysis (e.g., ketoreductases) offers stereocontrol. For instance, immobilizing enzymes on solid supports improves reusability and reaction scalability. Post-reduction esterification ensures retention of chirality .

Q. How do reaction conditions influence competing pathways in nucleophilic additions to the ketone group?

The ketone’s electrophilicity makes it prone to nucleophilic attack (e.g., Grignard reagents). Steric hindrance from the oxolane ring and electronic effects (electron-withdrawing ester) direct regioselectivity. For example:

- In polar aprotic solvents (DMF, DMSO), nucleophiles preferentially attack the ketone.

- Protic solvents (MeOH, H₂O) may promote side reactions like ester hydrolysis. Kinetic vs. thermodynamic control can be studied via temperature variation and quenching experiments .

Q. How can contradictory data on catalytic efficiency in cross-coupling reactions be resolved?

Discrepancies in catalytic yields often arise from impurities in starting materials or variations in catalyst activation. For example:

- Palladium catalysts (e.g., Pd(PPh₃)₄) require strict anhydrous conditions.

- Base selection (NaH vs. K₂CO₃) impacts deprotonation rates. Systematic optimization via Design of Experiments (DoE) is recommended to identify critical parameters .

Safety and Handling

Q. What precautions are essential for handling this compound?

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent moisture absorption and oxidation.

- PPE : Use nitrile gloves, safety goggles, and lab coats. For prolonged exposure, employ fume hoods and respiratory protection (N95 masks).

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Applications in Drug Development

Q. What methodologies assess the bioactivity of this compound derivatives?

- In vitro assays : Screen for kinase inhibition (e.g., ATP-binding site competition) using fluorescence polarization.

- ADME profiling : Use Caco-2 cell monolayers to evaluate intestinal permeability. LC-MS quantifies metabolic stability in liver microsomes.

- Molecular docking : Simulate interactions with target proteins (e.g., COX-2) using software like AutoDock Vina. Validate with mutagenesis studies .

Key Research Findings

- Synthetic Efficiency : Multi-step routes achieve ~65–75% yield, with purification as the bottleneck .

- Stereochemical Control : Chiral catalysts achieve up to 92% ee in asymmetric hydrogenation .

- Bioactivity : Derivatives show moderate COX-2 inhibition (IC₅₀ ~15 µM), suggesting anti-inflammatory potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.